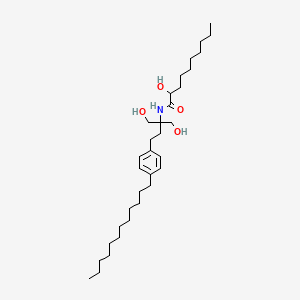

2-Hydroxydecanal Fingolimod

Description

Conceptual Framework of Fingolimod (B1672674) and Sphingosine-1-Phosphate Receptor Modulators

Fingolimod, also known as FTY720, was the pioneering oral therapy approved for relapsing-remitting multiple sclerosis. wikipedia.orgnih.gov It is a structural analog of the natural product myriocin, which was originally identified for its immunosuppressive properties. wikipedia.org Fingolimod's mechanism of action is centered on its modulation of sphingosine-1-phosphate receptors. wikipedia.orgaimspress.com

S1P receptors are a family of five G protein-coupled receptors (S1P1-5) that play crucial roles in various physiological processes, including immune cell trafficking. wikipedia.orgaimspress.com Fingolimod, after being phosphorylated in the body to its active form, fingolimod-phosphate, acts as a functional antagonist of the S1P1 receptor. nih.govnih.govresearchgate.net This action effectively traps lymphocytes in the lymph nodes, preventing their migration into the central nervous system where they can cause inflammatory damage in conditions like multiple sclerosis. wikipedia.orgtandfonline.com While effective, fingolimod is not selective and interacts with four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). nih.govresearchgate.net

Significance of Structural Modifications in Fingolimod Analogs

The non-selective nature of fingolimod has prompted extensive research into developing analogs with improved receptor selectivity and pharmacokinetic profiles. nih.gov The goal of these structural modifications is to enhance the therapeutic benefits while potentially minimizing off-target effects. nih.gov For instance, greater selectivity for the S1P1 receptor is a key objective, as this subtype is primarily responsible for lymphocyte sequestration. nih.govnih.gov

Researchers have explored various modifications to the fingolimod structure, including alterations to the alkyl chain and the polar head group. nih.govnih.govnih.gov These changes can influence the compound's potency, selectivity, and even its mode of action, leading to the development of second-generation S1P receptor modulators with different properties. nih.govtandfonline.com

Rationale for Academic Investigation of 2-Hydroxydecanal Fingolimod

This compound is identified as an impurity of Fingolimod. impurity.com The investigation of such impurities is a critical aspect of pharmaceutical development and research. Understanding the structure and potential activity of impurities is essential for ensuring the purity and consistency of the active pharmaceutical ingredient (API). derpharmachemica.comderpharmachemica.com

Furthermore, the study of derivatives like this compound can provide valuable insights into the structure-activity relationships of the parent compound. By analyzing how a specific structural change, such as the introduction of a 2-hydroxydecanal group, affects the molecule's interaction with S1P receptors, researchers can gain a deeper understanding of the pharmacophore and refine the design of future analogs. The synthesis and characterization of such compounds are crucial for building a comprehensive library of fingolimod derivatives and exploring their potential biological activities. nih.govnih.gov

Overview of Current Research Landscape Pertaining to Fingolimod Derivatives

The research landscape for fingolimod derivatives is dynamic and expanding. nih.gov Scientists are actively synthesizing and evaluating new analogs to improve upon the first-generation molecule. nih.govnih.gov This research has led to the development and approval of other S1P receptor modulators for multiple sclerosis, such as siponimod, ozanimod (B609803), and ponesimod, each with distinct selectivity profiles. tandfonline.com

Beyond multiple sclerosis, the immunomodulatory and other biological effects of fingolimod and its derivatives are being explored for a range of other conditions. nih.govnih.gov Studies have investigated their potential in areas such as organ transplantation, cancer, and even as antibacterial agents. wikipedia.orgnih.govnih.govacs.org This broad scope of research underscores the therapeutic potential of modulating the S1P signaling pathway and the continued importance of developing novel and improved fingolimod derivatives. nih.gov

Properties

Molecular Formula |

C33H59NO4 |

|---|---|

Molecular Weight |

533.8 g/mol |

IUPAC Name |

N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide |

InChI |

InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38) |

InChI Key |

KWIYQTIBWFYXBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies

Retrosynthetic Analysis of 2-Hydroxydecanal Fingolimod (B1672674)

A retrosynthetic analysis of the hypothetical 2-Hydroxydecanal Fingolimod provides a roadmap for its synthesis. The primary disconnection would logically occur at the bond connecting the Fingolimod core to the 2-hydroxydecanal fragment. This leads to two main synthetic precursors: a functionalized Fingolimod intermediate and a suitable 2-hydroxydecanal synthon.

The Fingolimod core itself can be retrosynthetically disconnected into the lipophilic tail, typically 4-octylphenylethane, and the hydrophilic 2-amino-1,3-propanediol (B45262) head group. researchgate.netderpharmachemica.com This approach allows for a convergent synthesis where these two key fragments are prepared separately and then coupled. researchgate.net

Key Retrosynthetic Disconnections:

Disconnection 1 (C-N Bond): Cleavage of the bond between the Fingolimod amine and the decanal (B1670006) fragment. This suggests a final step involving reductive amination or another C-N bond-forming reaction.

Disconnection 2 (Fingolimod Core): Breaking down the Fingolimod structure into the 4-octylphenylethyl group and the 2-aminopropane-1,3-diol unit. derpharmachemica.com

Synthetic Routes and Optimization Strategies for this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. A key challenge lies in the selective formation of the desired stereocenter at the 2-position of the decanal moiety and the efficient coupling with the Fingolimod core.

Achieving the desired stereochemistry at the hydroxyl-bearing carbon of the 2-hydroxydecanal fragment is critical. Several modern synthetic methods can be employed:

Asymmetric Aldol Addition: A well-established method for forming chiral β-hydroxy carbonyl compounds. The reaction of a decanal-derived enolate with a suitable electrophile, or the reaction of decanal with a suitable nucleophile, in the presence of a chiral catalyst or auxiliary, can provide the desired 2-hydroxydecanal precursor with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation: This powerful method could be used on a corresponding α,β-unsaturated aldehyde to introduce the two hydroxyl groups with high stereocontrol. Subsequent selective oxidation would yield the target 2-hydroxydecanal.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are known to effectively catalyze the α-hydroxylation of aldehydes, offering a direct route to the chiral 2-hydroxydecanal fragment.

Key considerations for scalability include:

Convergent Synthesis: As suggested by the retrosynthesis, a convergent approach where the Fingolimod core and the 2-hydroxydecanal fragment are synthesized separately and then coupled in a late stage is generally more efficient for complex molecules. researchgate.net

Robust Reactions: Utilizing well-understood and high-yielding reactions such as Friedel-Crafts acylation, Grignard reactions, and catalytic hydrogenations for the construction of the Fingolimod backbone. nih.gov

Purification: Developing non-chromatographic purification methods, such as crystallization, to isolate intermediates and the final product in high purity.

Illustrative Data Table of a Potential Scalable Route:

| Step | Reaction | Reagents and Conditions | Potential Yield |

| 1 | Friedel-Crafts Acylation | n-octylbenzene, 3-bromopropionyl chloride, AlCl3 | >85% |

| 2 | Ketone Reduction | Triethylsilane, TFA | ~98% |

| 3 | Double Henry Reaction | Formaldehyde, base | High |

| 4 | Nitro Group Reduction | H2, Pd/C | High |

| 5 | Coupling with 2-hydroxydecanal | Reductive amination conditions | Moderate to High |

This table illustrates a potential sequence for the scalable production of the Fingolimod precursor, drawing on established methods. nih.gov

Incorporating green chemistry principles is essential for modern synthetic chemistry. For the synthesis of this compound, this would involve:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids where possible.

Catalysis: Employing catalytic reagents, including biocatalysts, in place of stoichiometric reagents to reduce waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible.

Preparation of Isotopically Labeled this compound for Research

Isotopically labeled analogues, particularly with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), are invaluable tools for metabolic and pharmacokinetic studies. medkoo.com

The synthesis of an isotopically labeled version of this compound would involve introducing the isotopic label at a specific position in the molecule. For example:

Deuterium Labeling: Deuterium atoms could be introduced into the 2-hydroxydecanal fragment using deuterated reducing agents (e.g., NaBD₄) or into the Fingolimod core during the reduction of a ketone intermediate with deuterium gas.

Carbon-13 Labeling: A ¹³C-labeled precursor, such as ¹³C-formaldehyde, could be used in the Henry reaction to introduce the label into the propanediol (B1597323) moiety of the Fingolimod core.

Fluorine-18 Labeling: For PET imaging studies, ¹⁸F can be introduced. The synthesis of various fluorinated structural analogues of Fingolimod has been reported and could serve as a template for introducing ¹⁸F into the this compound structure. medkoo.com

Synthesis of Novel Structural Analogs and Derivatives of this compound

The synthesis of novel structural analogs and derivatives would allow for the exploration of structure-activity relationships. acs.orgnih.gov Modifications could be made to several parts of the molecule:

The Lipophilic Tail: The n-octyl chain of the Fingolimod core could be replaced with other alkyl chains of varying lengths, branched chains, or aromatic rings. acs.org

The Aromatic Core: The substitution pattern on the phenyl ring could be altered, or the phenyl ring could be replaced with other aromatic or heteroaromatic systems. acs.org

The 2-Hydroxydecanal Moiety: The length of the decanal chain could be varied, and additional functional groups could be introduced.

The Polar Head Group: The 2-amino-1,3-propanediol group could be modified, for instance, by altering the stereochemistry or replacing the hydroxyl groups with other polar functionalities. acs.org

Structural Elucidation and Analytical Characterization

Advanced Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce intricate structural details. For a complex molecule like 2-Hydroxydecanal Fingolimod (B1672674), a suite of spectroscopic methods is necessary for unambiguous characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Hydroxydecanal Fingolimod, ¹H NMR would be expected to show characteristic signals for the aromatic protons of the 4-octylphenyl group, the aliphatic protons of the octyl chain, the propanediol (B1597323) backbone, and the newly introduced 2-hydroxydecanal acyl chain. The chemical shifts (δ) and coupling constants (J) of these protons would be critical for confirming the structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a spectrum of all unique carbon atoms in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the carbons in the phenyl ring, the octyl chain, the propanediol moiety, and importantly, the carbonyl and hydroxyl-bearing carbons of the decanoyl group. derpharmachemica.comderpharmachemica.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings, helping to piece together the spin systems of the aliphatic chains. HSQC would correlate each proton with its directly attached carbon atom, providing definitive assignments for the ¹H and ¹³C spectra.

Illustrative ¹H and ¹³C NMR Data for this compound Note: The following data is illustrative and represents expected chemical shifts based on the predicted structure. Actual experimental values may vary.

| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |

| Aromatic CH | 7.10 - 7.20 (m, 4H) | 128.0 - 140.0 |

| -CH(OH)- (decanoyl) | ~4.0 (m, 1H) | ~72.0 |

| -CH₂OH (propanediol) | 3.60 - 3.80 (m, 4H) | ~63.0 |

| -C(O)NH- | ~7.5 (br s, 1H) | - |

| Carbonyl C=O | - | ~175.0 |

| Aliphatic CH₂, CH₃ | 0.80 - 2.60 (m) | 14.0 - 35.0 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique molecular formula. For this compound, HRMS would be used to confirm the molecular formula C₃₃H₅₉NO₄. nih.govimpurity.com The observed exact mass would be compared to the theoretically calculated mass, with a very low margin of error (typically <5 ppm), providing strong evidence for the compound's identity. nih.gov

Calculated Molecular Mass for this compound

| Parameter | Value |

| Molecular Formula | C₃₃H₅₉NO₄ |

| Calculated Monoisotopic Mass | 533.4444 |

| Ionization Mode (Typical) | ESI+ |

| Expected Adduct [M+H]⁺ | 534.4517 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. google.com They are particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is especially sensitive to polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching (from the alcohol and hydroxyl groups), N-H stretching (from the amide), C=O stretching (from the amide carbonyl), and C-H stretching (from the aromatic and aliphatic parts). acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would complement the IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the aliphatic chains. whiterose.ac.uk

Illustrative Vibrational Spectroscopy Data for this compound Note: The following data is illustrative and represents expected absorption/shift ranges.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Alcohols) | 3200 - 3500 (broad) | Weak |

| N-H Stretch (Amide) | ~3300 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 (strong) |

| C=O Stretch (Amide I) | ~1640 | ~1640 |

| N-H Bend (Amide II) | ~1550 | Weak |

| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1000 (strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The utility of UV-Vis for characterizing this compound is primarily for detecting the phenyl chromophore. Fingolimod itself exhibits a maximum absorbance (λmax) around 220 nm in water. ajrconline.org The presence of the N-acyl chain in this compound is not expected to significantly alter the λmax, as it does not introduce a new chromophore that absorbs in the UV-Vis range. While not highly specific for detailed structural elucidation, UV-Vis spectroscopy is a valuable tool for quantitative analysis, especially when coupled with chromatography. ajrconline.orgoaji.net

Illustrative UV-Vis Spectroscopy Data for this compound Note: The following data is illustrative.

| Parameter | Value |

| Solvent | Methanol or Acetonitrile (B52724)/Water |

| λmax | ~217-220 nm |

| Molar Absorptivity (ε) | Dependent on concentration |

Chromatographic Purity and Identity Assessment

Chromatographic techniques are essential for separating impurities from the main compound and for confirming the identity of the substance.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of pharmaceutical compounds and for quantifying impurities. For Fingolimod and its related substances, reversed-phase HPLC (RP-HPLC) is typically employed.

A validated, stability-indicating HPLC method is crucial for separating this compound from the parent drug and other potential process-related impurities. sepscience.comresearchgate.net The method typically uses a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile, often in a gradient elution mode. sigmaaldrich.com

Detection can be achieved using various methods:

Diode-Array Detector (DAD) or UV Detector: This is the most common detector, monitoring the absorbance at a specific wavelength (e.g., 217-220 nm). It allows for the quantification of the impurity relative to the main peak. sepscience.comsigmaaldrich.com

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass information, offering a much higher degree of specificity and confidence in peak identification. nih.govbohrium.com

Illustrative HPLC Method Parameters for Fingolimod Impurity Profiling

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 3.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Detection | DAD at ~220 nm or MS |

| Retention Time (RT) | Dependent on exact conditions; impurity RT will differ from Fingolimod RT |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. In the context of Fingolimod's synthesis, GC-MS is an invaluable tool for monitoring the presence and purity of volatile intermediates. The manufacturing process of a complex molecule like Fingolimod involves multiple steps where volatile reactants, by-products, or residual solvents might be present.

Methodology and Findings: The general procedure involves vaporizing a sample and injecting it into a gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This produces a unique mass spectrum for each compound, acting as a "molecular fingerprint."

While specific proprietary synthetic routes are not fully detailed in public literature, GC-MS would typically be applied to:

Identify and Quantify Starting Materials: Ensuring the correct ratio and purity of volatile precursors.

Monitor Reaction Completion: Tracking the disappearance of volatile reactants and the appearance of intermediates.

Detect Volatile Impurities: Identifying and quantifying by-products or residual solvents in the intermediates, which is critical for process control and the purity of the final product. For example, analysis of volatile compounds produced by fungi, from which the precursor to Fingolimod was originally derived, utilizes GC-MS. sphinxsai.com

The data table below illustrates typical parameters for a GC-MS analysis suitable for such applications. sphinxsai.com

| Parameter | Typical Setting |

| GC Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Oven Temperature | Programmed ramp (e.g., 70°C to 300°C) |

| Injector Temperature | 240°C |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-1000 m/z |

| Library Search | NIST, WILEY |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Chirality

Fingolimod possesses a chiral center at the C2 position of the propanediol backbone. The biological activity of Fingolimod resides primarily in the (S)-enantiomer after it is phosphorylated in the body. nih.gov Therefore, confirming the absolute configuration is a critical aspect of its characterization. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used for this purpose. wikipedia.orgresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Chiral molecules exhibit optical rotation, and the specific rotation value at a defined wavelength and temperature is a key physical characteristic. For a synthetic analogue of Fingolimod, a specific rotation [α]D value was measured to confirm its stereochemistry. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org It provides detailed structural information about the stereochemistry of a molecule in solution. A VCD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known (R) or (S) configuration, the absolute configuration can be unequivocally assigned. acs.org This approach is a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. acs.org

While specific ORD/VCD studies for Fingolimod itself are not widely published, these techniques are standard for assigning the absolute configuration of chiral drugs and related molecules like sphingosine (B13886) analogues. researchgate.netacs.org

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule.

Research Findings: The crystal structure of Fingolimod hydrochloride (Fingolimod HCl) has been successfully determined, providing unambiguous proof of its molecular connectivity and stereochemistry. researchgate.netcambridge.orgcambridge.org Studies have revealed that Fingolimod HCl can exist in different crystalline forms, known as polymorphs. researchgate.netnih.gov

One study solved the crystal structure using synchrotron X-ray powder diffraction data and refined it using density functional theory. cambridge.orgcambridge.org The analysis revealed a "lipid bilayer" packing arrangement where the polar ends of the molecules form hydrogen bonds with chloride anions, and the nonpolar octyl side chains pack together. researchgate.netcambridge.org Another study identified and characterized three distinct conformational polymorphs (Forms I, II, and III) using single-crystal XRD among other techniques, even observing a temperature-driven transformation from one form to another. researchgate.netnih.gov

The crystallographic data for one determined form of Fingolimod HCl is summarized below. cambridge.org

| Parameter | Value |

| Chemical Formula | C₁₉H₃₄ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.13753(5) |

| b (Å) | 5.95798(4) |

| c (Å) | 49.5196(4) |

| β (°) ** | 91.0808(7) |

| Volume (ų) ** | 2105.46(2) |

| Z (molecules/cell) | 4 |

This data provides the fundamental and precise structural blueprint of the Fingolimod molecule in the solid state. cambridge.org

Molecular and Cellular Biological Activity Investigations in Vitro

Sphingosine-1-Phosphate Receptor (S1P) Subtype Selectivity Profiling (S1P1-5)

Fingolimod-phosphate is a non-selective agonist at four of the five known S1P receptor subtypes. frontiersin.orgnih.gov It binds with high affinity to S1P1, S1P3, S1P4, and S1P5. nih.govnih.gov However, it shows virtually no activity at the S1P2 receptor. nih.gov

Receptor activation studies have determined the half-maximal effective concentration (EC50) values, indicating the concentration of fingolimod-P required to elicit half of its maximal response. The compound is most potent at the S1P1, S1P4, and S1P5 subtypes, with slightly lower potency at the S1P3 subtype. nih.govscripps.edu The agonism at the S1P1 receptor is critical for its primary mechanism of action related to lymphocyte trafficking. nih.govbohrium.com In contrast, agonism at the S1P3 receptor has been associated with certain cardiac side effects, which has spurred the development of more selective, second-generation S1P receptor modulators that spare the S1P3 subtype. researchgate.netnih.gov

| Receptor Subtype | EC50 Value (nM) |

| S1P1 | ~0.3–0.6 |

| S1P2 | >10,000 |

| S1P3 | ~3.0 |

| S1P4 | ~0.3–0.6 |

| S1P5 | ~0.3–0.6 |

| This table displays the half-maximal effective concentration (EC50) of Fingolimod-phosphate for each S1P receptor subtype. nih.govscripps.edu |

Receptor Binding and Functional Assays

Competitive radioligand binding assays have been employed to characterize the interaction of fingolimod-P with S1P receptors. Studies using tritiated ozanimod (B609803), another S1P receptor modulator, demonstrated that fingolimod-P completely displaces the radioligand from the S1P1 and S1P5 receptors. frontiersin.orgresearchgate.net This full displacement suggests that fingolimod-P, the endogenous ligand S1P, and other modulators like ozanimod all bind to the same site on the receptor, known as the orthosteric binding site. frontiersin.orgnih.govresearchgate.net These findings confirm that on a macroscopic level, these compounds are competitive in their binding to S1P1 and S1P5. researchgate.net

As a sphingosine (B13886) analog, fingolimod-P functions as an agonist upon binding to its target S1P receptors, which are a class of G-protein coupled receptors (GPCRs). frontiersin.org This binding activates a variety of intracellular signaling pathways mediated by distinct heterotrimeric G proteins. nih.gov For instance, in rat cerebrocortical nerve terminals, fingolimod's inhibitory effect on glutamate (B1630785) release is mediated through the activation of presynaptic S1P1 receptors and the subsequent involvement of the G protein βγ subunit. nih.gov This activation occurs downstream of Gi/o protein coupling, as the effect was prevented by the Gi/o protein inhibitor pertussis toxin. nih.gov Functional potency in these assays has been shown to align closely with the binding affinities across the S1P1 and S1P5 receptor subtypes. researchgate.net

Although fingolimod-P initially acts as an agonist, its long-term effect on the S1P1 receptor is one of functional antagonism. nih.govaimspress.com In cell lines such as Chinese hamster ovary (CHO) cells expressing human S1P1, both S1P and fingolimod-P induce the internalization of the S1P1 receptor from the cell surface. aimspress.com

However, the subsequent fate of the receptor differs significantly. Internalization induced by the natural ligand S1P is transient and reversible; the receptor is recycled back to the cell surface within hours. aimspress.comaimspress.com In contrast, fingolimod-P induces a profound and long-lasting downregulation of S1P1. aimspress.comaimspress.com This is because fingolimod-P targets the internalized receptor for degradation rather than recycling. aimspress.com This sustained internalization and degradation effectively creates a temporary S1P1-null state on the cell, preventing it from responding to the endogenous S1P gradient and thus acting as a functional antagonist. aimspress.com

Intracellular Signaling Pathway Modulation

The activation of S1P receptors by fingolimod-P initiates signaling through various G proteins. nih.gov Specifically, the signaling cascade involved in the modulation of glutamate release in cerebrocortical synaptosomes has been shown to be dependent on Gi/o proteins. nih.gov In one study investigating this pathway, the effects of fingolimod (B1672674) were not affected by the adenylyl cyclase inhibitor SQ22536. nih.gov Adenylyl cyclase is the enzyme responsible for the synthesis of cyclic AMP (cAMP), which is a key activator of the cAMP response element-binding protein (CREB). The finding that an adenylyl cyclase inhibitor did not block fingolimod's action in this specific context suggests that the S1P1-mediated pathway does not involve the modulation of cAMP levels or, by extension, the direct regulation of cAMP Response Element (CRE) activity. nih.gov

Activation of Downstream Signaling Cascades (e.g., MAPK, Akt pathways)

Fingolimod's interaction with S1P receptors initiates a cascade of intracellular signaling events. Notably, it has been shown to modulate the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway. nih.gov In vitro studies have demonstrated that Fingolimod can lead to the inactivation of this pathway through various mechanisms, including the inhibition of PI3K itself and the activation of protein phosphatase 2A (PP2A). nih.gov Research in mantle cell lymphoma (MCL) cell lines has shown that concentrations of Fingolimod that induce cytotoxicity also lead to a decrease in the phosphorylated, active form of Akt (phospho-Akt). nih.gov This downmodulation of phospho-Akt is a key finding, as the PI3K/Akt pathway is crucial for cell survival and proliferation. nih.govnih.gov

The modulation of the PI3K/Akt pathway by Fingolimod has been observed across different cell types. For instance, in macrophages, Fingolimod has been shown to upregulate ABCA1 expression, a process that involves the liver X receptor (LXR) and sphingosine kinase 2 signaling. mdpi.com While the primary focus of that study was on lipid metabolism, it highlights the broad impact of Fingolimod on cellular signaling. Furthermore, Fingolimod's effects are not limited to the PI3K/Akt pathway; it also influences other critical signaling molecules, demonstrating its multi-faceted mechanism of action. nih.govoncotarget.com

Gene Expression and Proteomic Profiling in Cellular Systems

Microarray and RNA-Seq Analysis of Differentially Expressed Genes

High-resolution mRNA sequencing (RNA-Seq) has been employed to understand the molecular mechanisms of Fingolimod in various cell types. In a study on primary microglial cells, RNA sequencing revealed that Fingolimod regulates key target genes essential for inflammation. nih.gov Specifically, Fingolimod was found to suppress the expression of inflammatory mediators induced by lipopolysaccharide (LPS), a potent inflammatory stimulant. nih.gov This research identified that Fingolimod modulates the levels of transcription factors STAT1 and IRF8 at their promoter sites, thereby controlling important inflammatory genes. nih.gov

Another study utilizing RNA-sequencing on T cells from multiple sclerosis patients treated with Fingolimod identified significant transcriptional changes. unisr.it Among the differentially expressed genes, CX3CR1 was strongly upregulated, while CCR7 was strongly downregulated. unisr.it Pathway analysis of these differentially expressed genes pointed to an involvement in processes related to immune function and cell migration. unisr.it These findings underscore Fingolimod's ability to induce major transcriptional alterations in genes that are critical for lymphocyte trafficking and immune responses. unisr.it

| Gene | Regulation | Associated Function | Reference |

|---|---|---|---|

| CX3CR1 | Upregulated | Cell adhesion and migration | unisr.it |

| CCR7 | Downregulated | Lymphocyte homing to secondary lymphoid organs | unisr.it |

Western Blotting and Immunoprecipitation for Protein Expression Analysis

Western blot analysis has been a crucial technique for examining the effects of Fingolimod on protein expression. Studies have shown that Fingolimod treatment can lead to the dose-dependent reduction of S1P1 receptor protein in both cytosolic and membrane fractions of various tissues, suggesting that the drug promotes the degradation of this receptor. nih.gov This internalization and subsequent degradation of the S1P1 receptor is a key aspect of Fingolimod's mechanism of action. nih.govnih.gov

Further proteomic investigations have revealed that Fingolimod can modulate the expression of proteins involved in cell cycle regulation and apoptosis. For example, in mantle cell lymphoma cells, Fingolimod treatment resulted in the time-dependent downmodulation of Cyclin D1. nih.gov In the context of apoptosis, Fingolimod has been shown to differentially modulate the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bad. nih.gov Additionally, Western blot and immunofluorescence have been used to quantify the impact of Fingolimod on collagen deposition in wound healing models. nih.gov

Cellular Phenotypic Assessments (Non-Clinical Focus)

Modulation of Lymphocyte Egress in Lymph Node Organoid Models

A hallmark of Fingolimod's action is the inhibition of lymphocyte egress from secondary lymphoid organs. nih.govnih.gov In vivo, Fingolimod is converted to its active phosphate (B84403) form, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes. nih.govnih.gov This antagonism prevents lymphocytes from migrating out of the lymph nodes in response to the S1P gradient, effectively sequestering them and reducing their numbers in the peripheral circulation. nih.govnih.govnih.gov This mechanism has been demonstrated to be highly effective in reducing the trafficking of proinflammatory T cells, such as T(H17) cells, to the central nervous system. nih.gov

While direct studies on lymph node organoid models were not prevalent in the initial search, the principle of Fingolimod's action on lymphocyte egress is well-established through various in vitro and in vivo models. nih.govnih.govnih.gov The accumulation of Fingolimod within lymphoid tissues creates a reservoir that leads to sustained production of the active FTY720-P, ensuring prolonged activation and internalization of the S1P1 receptor within these tissues. nih.gov

Effects on Cell Migration and Adhesion in In Vitro Assays

Fingolimod has been shown to reduce cell invasion and migration through several in vitro mechanisms. One way it achieves this is by modulating proteins involved in cell adhesion and the epithelial-to-mesenchymal transition (EMT), such as E-cadherin, N-cadherin, and vimentin. oncotarget.com It also downregulates matrix metalloproteinases (MMP-2 and MMP-9) while upregulating their tissue inhibitors (TIMP1 and TIMP2), further impeding cell migration. oncotarget.com

Transwell migration assays, also known as Boyden chamber assays, have been utilized to study the effect of Fingolimod on the migration of various cell types. windows.net For example, studies have investigated its impact on the migration of neural stem cells. windows.net Furthermore, Fingolimod has been shown to inhibit the migration of dendritic cells, which is relevant to its effects in attenuating allergic contact dermatitis. nih.gov The ability of Fingolimod to disrupt multiple signaling pathways that control cell motility suggests its potential to impact a wide range of cellular migratory processes. nih.gov

| Assay/Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| General Cell Invasion/Migration | Reduced | Modulation of ROBO1, ROCK1, E-cadherin, N-cadherin, vimentin; Downregulation of MMP-2 & MMP-9; Upregulation of TIMP1 & TIMP2 | oncotarget.com |

| Transwell (Boyden Chamber) Assay | Inhibited migration | Used to assess migration of neural stem cells and other cell types | windows.net |

| Dendritic Cell Migration Model | Inhibited migration | Contributes to attenuation of allergic contact dermatitis | nih.gov |

Investigation of Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

Recent in vitro studies have highlighted the potential of Fingolimod as an anticancer agent, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines. These effects appear to be mediated through multiple signaling pathways, indicating a broad spectrum of activity.

Research has shown that Fingolimod exerts strong anticancer effects across several types of malignancies, including but not limited to, breast, prostate, liver, bladder, gastric, colorectal, lung, and pancreatic cancers. researchgate.net The primary mechanisms identified involve cell cycle arrest, promotion of apoptosis, and prevention of cell migration. researchgate.net

In studies on medulloblastoma (MB), a type of childhood brain tumor, Fingolimod has been shown to reduce cell viability and survival. nih.gov This antitumor activity is potentially linked to its function as a histone deacetylase inhibitor (HDACi). nih.gov Specifically, treatment of D283 and DAOY medulloblastoma cell lines with Fingolimod resulted in a significant increase in the acetylation of histone H3, a mechanism associated with antitumor effects. nih.gov

Further investigations into hepatocellular carcinoma (HCC) have identified Fingolimod as a novel inhibitor of the Hippo signaling pathway's downstream effector, Yes-associated protein (YAP). srce.hrnih.gov The overexpression and activation of YAP are known to contribute to the malignant progression of HCC. srce.hr Fingolimod was found to suppress the proliferation of HCC cell lines by downregulating the protein levels and the trans-activating function of YAP. srce.hrnih.gov This suggests that Fingolimod could be a potential therapeutic agent for HCC by targeting this specific pathway. srce.hrnih.gov Studies have reported half-maximal inhibitory concentration (IC50) values of 4.43 µmol/L in Bel-7402 cells and 4.25 µmol/L in HepG2 cells, underscoring its significant anticancer activity against these HCC cell lines. srce.hr

Table 1: Antiproliferative Activity of Fingolimod in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mechanism of Action | IC50 Value |

|---|---|---|---|

| Bel-7402 | Hepatocellular Carcinoma | YAP/TAZ Suppression | 4.43 µmol/L |

| HepG2 | Hepatocellular Carcinoma | YAP/TAZ Suppression | 4.25 µmol/L |

| D283 | Medulloblastoma | Increased Histone H3 Acetylation | 7.5 or 10 µM (Significant reduction in viability) |

| DAOY | Medulloblastoma | Increased Histone H3 Acetylation | 7.5 or 10 µM (Significant reduction in viability) |

Evaluation of Antibacterial and Anti-biofilm Activity in Bacterial Cultures

Fingolimod has been identified as a potent antibacterial agent, particularly against a range of Gram-positive bacteria. nih.gov Its efficacy extends to inhibiting biofilm formation and eradicating mature biofilms, which are critical factors in persistent bacterial infections. nih.govresearchgate.net

Studies have demonstrated that Fingolimod exhibits bactericidal activity against clinically relevant Gram-positive pathogens. nih.gov The mechanism of action involves a pH-dependent disruption of the bacterial cell membrane's permeability and integrity. nih.govresearchgate.net The antibacterial effect is enhanced in acidic environments, suggesting that the protonation of its amino group is crucial for its activity. nih.gov

In addition to its effects on Gram-positive bacteria, Fingolimod has shown activity against the Gram-negative bacterium Klebsiella pneumoniae. In this context, it effectively reduces biofilm formation, exopolysaccharide (EPS) production, and bacterial motility without directly impeding bacterial growth. nih.gov This is achieved by downregulating genes associated with efflux pumps, outer membrane porins, quorum sensing, and lipopolysaccharide (LPS) production. nih.gov Fingolimod has also demonstrated activity against Acinetobacter baumannii. researchgate.net

Research findings indicate that Fingolimod can significantly inhibit the formation of biofilms in a dose-dependent manner. For instance, in K. pneumoniae, concentrations as low as 1 µg/mL showed effective inhibition. nih.gov Furthermore, Fingolimod is capable of eradicating existing mature biofilms. nih.govnih.gov

Table 2: Antibacterial and Anti-biofilm Activity of Fingolimod

| Bacterial Species | Type | Activity | Key Findings |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Bactericidal, Anti-biofilm | MIC range: 1.56-6.25 µg/mL; Eradicates persisters and mature biofilms. nih.gov |

| Enterococcus faecalis | Gram-positive | Bactericidal | MIC: 12.5 µg/mL. nih.gov |

| Streptococcus agalactiae | Gram-positive | Bactericidal | MIC: 3.125 µg/mL. nih.gov |

| Klebsiella pneumoniae | Gram-negative | Anti-biofilm | Dose-dependent inhibition of biofilm formation (e.g., ≥20% inhibition at 1 µg/mL); Reduces EPS and motility. nih.gov |

| Acinetobacter baumannii | Gram-negative | Bactericidal | MIC: 25 µM. researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Modest Activity | Inhibited growth at 100 µM. researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Pharmacophoric Features of 2-Hydroxydecanal Fingolimod (B1672674)

Fingolimod's therapeutic effect as a sphingosine-1-phosphate (S1P) receptor modulator is intrinsically linked to its specific chemical structure, which mimics the natural ligand, sphingosine (B13886). Current time information in Bangalore, IN.lgcstandards.com The key pharmacophoric elements of Fingolimod are the polar head group containing a primary amine and two hydroxyl groups, and a non-polar alkyl tail. lgcstandards.com The in-vivo phosphorylation of the primary hydroxyl group by sphingosine kinases is crucial for its activity, converting the prodrug Fingolimod into the active Fingolimod-phosphate. impurity.comnih.govchemsrc.com

In the case of 2-Hydroxydecanal Fingolimod, a significant structural modification is observed. The primary amine of the Fingolimod core is acylated with 2-hydroxydecanoic acid, and the characteristic octyl tail is replaced by a dodecyl chain. ontosight.ai This alteration of the fundamental primary amine to a secondary amide bond fundamentally changes a key pharmacophoric feature. The presence of the amide bond would likely prevent the necessary in-vivo phosphorylation that is critical for the activation of Fingolimod, potentially rendering this compound inactive as an S1P receptor modulator.

The essential pharmacophoric features for S1P receptor modulation by Fingolimod and the theoretical impact of the modifications in this compound are summarized below:

| Pharmacophoric Feature | Fingolimod | This compound | Presumed Impact on Activity |

| Polar Head Group | 2-amino-2-(hydroxymethyl)propane-1,3-diol | N-(1-hydroxy-2-(hydroxymethyl)butan-2-yl)acetamide | The primary amine is replaced by a secondary amide, which is not a substrate for sphingosine kinases. This is expected to abolish S1P receptor modulator activity. |

| Hydrophobic Tail | 4-octylphenyl group | 4-dodecylphenyl group | The longer alkyl chain increases lipophilicity, which could alter pharmacokinetic properties such as absorption and distribution. |

| Phosphorylation Site | Primary hydroxyl group | Not present in the same context due to the amide linkage. | Inability to be phosphorylated to the active form. |

Impact of the 2-Hydroxydecanal Moiety on S1P Receptor Interaction and Selectivity

The interaction of Fingolimod-phosphate with S1P receptors is a highly specific event. Fingolimod-phosphate is a non-selective agonist for four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). chemsrc.comnih.govnih.gov The binding to the S1P1 receptor on lymphocytes is primarily responsible for their sequestration in lymph nodes, which is the main mechanism of action in multiple sclerosis. chemsrc.comderpharmachemica.com

The introduction of the 2-hydroxydecanoyl group in this compound drastically alters the molecular structure and, consequently, its potential to interact with S1P receptors. The bulky amide group in place of the primary amine would create steric hindrance and eliminate the key ionic interactions that the protonated amine of Fingolimod-phosphate forms with the receptor binding pocket.

Therefore, it is highly improbable that this compound would act as an S1P receptor modulator. Its altered chemical nature makes it unlikely to be recognized by sphingosine kinases for phosphorylation, and even if it were to circulate in its native form, it lacks the essential structural features to bind effectively to S1P receptors.

Comparative Analysis of this compound with Other Fingolimod Derivatives and Analogs

The study of various Fingolimod derivatives has provided significant insights into the SAR of this class of compounds. For instance, modifications to the alkyl tail have been shown to influence potency and selectivity. Increasing the length of the alkyl chain can, in some contexts, enhance affinity for certain targets. derpharmachemica.com However, the integrity of the polar head group is paramount for S1P receptor activity.

The following table provides a comparative overview of this compound with Fingolimod and another well-known S1P receptor modulator, Ozanimod (B609803).

| Compound | Key Structural Features | S1P Receptor Selectivity | Primary Mechanism of Action |

| Fingolimod | 2-amino-1,3-propanediol (B45262) head group with a 4-octylphenyl tail. | Non-selective for S1P1, S1P3, S1P4, S1P5. chemsrc.comnih.govnih.gov | Functional antagonism of S1P1 receptor leading to lymphocyte sequestration. chemsrc.com |

| Ozanimod | A more complex structure with a different heterocyclic core. | Selective for S1P1 and S1P5. nih.gov | Selective functional antagonism of the S1P1 receptor. nih.gov |

| This compound | Fingolimod core with N-acylation by 2-hydroxydecanoic acid and a dodecyl tail. ontosight.ai | Not expected to bind to S1P receptors. | Unknown, but unlikely to be an S1P receptor modulator. |

This comparison highlights that while modifications to the Fingolimod scaffold are a strategy to develop more selective S1P receptor modulators like Ozanimod, the changes in this compound are so profound that they likely abrogate its intended pharmacological activity.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, including Fingolimod. Fingolimod is a chiral molecule, and it is the (S)-enantiomer of Fingolimod-phosphate that is the active form. impurity.com

The structure of this compound, N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide, contains multiple chiral centers. ontosight.ai The original chiral center from Fingolimod is retained, and a new one is introduced at the 2-position of the decanamide (B1670024) moiety. The specific stereoconfiguration of these centers in the impurity is not typically detailed in general impurity reports. However, any variation in the stereochemistry at these positions would be expected to influence its (already unlikely) biological activity and its metabolic profile. Given that the primary mechanism of action is likely lost, the influence of stereochemistry would be more relevant to any potential off-target effects or its metabolic fate.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of 2-Hydroxydecanal Fingolimod (B1672674) with S1P Receptors

There are no published studies that specifically detail molecular docking simulations of 2-Hydroxydecanal Fingolimod with any of the five known S1P receptor subtypes (S1P1-5). Such studies would be crucial to predict the binding affinity and interaction patterns of this impurity with the receptors. Understanding these interactions is the first step in assessing whether this compound could mimic, antagonize, or otherwise modulate the effects of Fingolimod. Without these simulations, the potential biological activity of this compound at the S1P receptors remains purely speculative.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

In the absence of initial docking studies, it is unsurprising that no molecular dynamics (MD) simulations have been reported for the this compound-S1P receptor complex. MD simulations are computationally intensive studies that provide insights into the dynamic behavior and stability of a ligand-receptor complex over time. For Fingolimod, these simulations have been instrumental in confirming the stability of its binding and understanding the conformational changes it induces in the S1P receptors. Similar investigations for this compound are essential to validate any initial docking predictions and to understand the kinetic aspects of its potential receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While QSAR studies have likely been part of the proprietary drug discovery and optimization process for Fingolimod and its analogs, there are no publicly available QSAR models that include this compound or are focused on the design of its derivatives. The development of such models would require a dataset of structurally related compounds with measured biological activities, which is currently not available.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This is a powerful tool for virtual screening of large compound libraries to identify novel chemical scaffolds with the potential for similar activity. No pharmacophore models based on this compound have been reported. Such models would be instrumental in the virtual search for other compounds that might share its (currently unknown) biological activity profile.

In Vitro Metabolism and Biotransformation Investigations

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems (in vitro)

There is no available data in the scientific literature regarding the assessment of the metabolic stability of 2-Hydroxydecanal Fingolimod (B1672674) in either hepatic microsomal or hepatocyte systems.

Identification and Characterization of In Vitro Metabolites Using LC-MS/MS

No studies have been published that identify or characterize the in vitro metabolites of 2-Hydroxydecanal Fingolimod using LC-MS/MS or any other analytical methodology.

Elucidation of Cytochrome P450 (CYP) and Other Enzyme Involvement in In Vitro Biotransformation

The specific cytochrome P450 (CYP) isoforms or other enzymes involved in the potential in vitro biotransformation of this compound have not been investigated or reported in the available scientific literature.

Investigation of Sphingosine (B13886) Kinase Phosphorylation (in vitro)

There are no published in vitro studies investigating whether this compound can be phosphorylated by sphingosine kinases.

Advanced Analytical Method Development for Research Applications

Development of Ultra-Sensitive Detection Methods for 2-Hydroxydecanal Fingolimod (B1672674) in Complex Biological Matrices (in vitro)

The accurate measurement of drug candidates and their metabolites in biological samples is essential for in vitro research to understand their behavior and activity. The development of ultra-sensitive detection methods, particularly for compounds like Fingolimod and its active metabolite, Fingolimod-Phosphate, in complex matrices such as plasma and whole blood, has been a key focus of analytical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.

Research efforts have concentrated on optimizing sample preparation and chromatographic conditions to achieve low limits of quantification (LLOQ). Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For instance, a simple and rapid method involving protein precipitation with acetonitrile (B52724) has been validated for quantifying Fingolimod and Fingolimod-Phosphate in human plasma. Another approach utilized a solid-supported liquid-liquid extraction plate to achieve a high sensitivity of 5 pg/mL from just 0.35 mL of whole blood, a significant improvement over previous methods requiring larger sample volumes.

The choice of internal standard is critical for accuracy, with isotopically labeled analogs like Fingolimod-d4 being preferred to compensate for matrix effects and variations in extraction recovery. Chromatographic separation is typically achieved using C18 or cyano columns, with various mobile phase compositions tailored to resolve the analytes from endogenous interferences. These validated methods provide the precision and accuracy required for in vitro studies, enabling reliable quantification across a dynamic range, from picogram to nanogram levels per milliliter.

| Analyte | Matrix | Extraction Method | Instrumentation | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| Fingolimod | Human Plasma | Protein Precipitation | HPLC-MS/MS | 0.3 ng/mL | |

| Fingolimod-Phosphate | Human Plasma | Protein Precipitation | HPLC-MS/MS | 1.5 ng/mL | |

| Fingolimod | Human Whole Blood | LLE followed by PPT | LC-MS/MS (API 4000) | 10 pg/mL | |

| Fingolimod-Phosphate | Human Whole Blood | LLE followed by PPT | LC-MS/MS (API 6500) | 50 pg/mL | |

| Fingolimod | Human Whole Blood | Solid Supported LLE | LC-MS/MS (AB Sciex 5500) | 5 pg/mL | |

| Fingolimod | Human Semen/Blood | PPT followed by SPE | HPLC-MS/MS (API 5000) | 0.08 ng/mL (QC) |

Optimization of High-Throughput Screening (HTS) Assays for Analog Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds to identify potential new drug leads. The optimization of HTS assays for the evaluation of Fingolimod analogs involves translating complex biological assays into a format suitable for automation, typically in 384- or 1536-well microtiter plates. This process enables the screening of thousands to millions of compounds to identify molecules that modulate a specific biological target or pathway of interest.

The development of a successful HTS assay begins with the creation of a robust benchtop assay, which is then miniaturized and optimized for an automated platform. For Fingolimod analogs, this could involve target-based screens, such as measuring binding affinity to sphingosine-1-phosphate (S1P) receptors, or phenotypic screens that measure a cellular response, like the modulation of inflammatory gene expression in microglial cells. For example, a phenotypic HTS was successfully developed to identify small molecules that could modulate the expression of a specific protein in BV-2 microglial cells, demonstrating the feasibility of this approach for neuroinflammatory targets.

Concluding Perspectives and Future Research Directions

Synthesis Challenges and Innovations for Related Derivatives

The synthesis of fingolimod (B1672674) and its derivatives presents several challenges, primarily centered around the construction of the 2-aminopropane-1,3-diol "head" group and the modification of the lipophilic "tail." derpharmachemica.com A key challenge lies in the late-stage introduction of the polar head group, which can lead to an increase in impurities. derpharmachemica.com

Several synthetic routes have been developed to address these challenges. One common approach starts from commercially available materials like n-octylbenzene and involves a sequence of reactions including Friedel-Crafts acylation, reduction, and a double Henry reaction, followed by hydrogenation. nih.gov Innovations in this area focus on creating more concise and cost-effective routes with high yields and atom economy. nih.gov For instance, some methods utilize cheaper starting materials like 3-bromopropionic acid instead of the more expensive 3-nitropropionic acid. nih.gov

Other innovative strategies include the use of a Knoevenagel condensation reaction to form key intermediates. google.com The development of scalable and cost-effective routes remains a significant area of research, with a focus on minimizing the use of hazardous reagents like lithium aluminium hydride (LAH). nih.gov The synthesis of derivatives with modified hydrocarbon chains or aromatic structures often requires bespoke synthetic strategies to achieve the desired final compound. acs.org

Table 1: Comparison of Synthetic Strategies for Fingolimod and its Derivatives

| Synthetic Approach | Key Reactions | Advantages | Disadvantages |

| Adachi-Fujita Method | Alkylation of diethyl 2-acetamidomalonate | Well-established | Potential for impurities in late-stage head group introduction derpharmachemica.com |

| n-Octylbenzene Route | Friedel-Crafts acylation, reduction, double Henry reaction, hydrogenation | Concise, good overall yield and atom economy nih.gov | May involve expensive reagents nih.gov |

| Knoevenagel Condensation Route | Sulfhydryl substitution, oxidation, Knoevenagel condensation, reduction, deprotection | Utilizes readily available starting materials google.com | Multiple steps involved google.com |

| Alternative Intermediate Route | Use of 3-bromopropionic acid | Cost-effective nih.gov | Potential for low yield in SN2 displacement reaction nih.gov |

Unexplored Biological Activity Areas for 2-Hydroxydecanal Fingolimod Analogs

Fingolimod's primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a sphingosine-1-phosphate (S1P) receptor modulator. nih.gov This leads to the sequestration of lymphocytes in lymph nodes, making it an effective treatment for multiple sclerosis. derpharmachemica.com However, research into fingolimod and its analogs has revealed a broader range of biological activities, suggesting potential for unexplored therapeutic applications.

Recent studies have identified fingolimod as a potent antibacterial and antibiofilm compound, particularly against Staphylococcus aureus. acs.org This discovery has spurred the synthesis and evaluation of novel fingolimod derivatives to explore and enhance this antibacterial activity. acs.orgnih.gov Modifications to the hydrocarbon chain and the aromatic ring have been shown to influence antibacterial efficacy. acs.org For instance, derivatives with additional aromatic structures or altered positioning of the hydrocarbon chain have demonstrated improved activity against various bacterial strains. nih.gov

The introduction of a 2-hydroxydecanal moiety, as suggested by "this compound," could lead to novel biological activities. The aldehyde and hydroxyl groups could potentially interact with new biological targets or alter the compound's pharmacokinetic properties. This opens up avenues for investigating its potential in areas such as:

Anticancer Therapy: Fingolimod has been shown to have potential as an anticancer drug. acs.org The novel functional groups of a 2-hydroxydecanal analog could enhance this activity.

Neurodegenerative Diseases: Beyond multiple sclerosis, fingolimod has shown neuroprotective effects. researchgate.net Analogs could be explored for their potential in treating other neurological conditions like Alzheimer's and Parkinson's disease. nih.gov

Antiviral Applications: The modulation of sphingolipid metabolism has been implicated in the life cycle of viruses like SARS-CoV-2, suggesting that S1P analogues could have antiviral effects. mdpi.com

Contribution to the Fundamental Understanding of Sphingolipid Signaling Pathways

The study of fingolimod has significantly advanced our understanding of the sphingolipid signaling pathway, a complex network that regulates crucial cellular processes like cell survival, growth, and migration. nih.gov Sphingolipids, including ceramides (B1148491) and S1P, act as key signaling molecules, and their balance is critical for cellular fate. nih.gov

Fingolimod, as a prodrug that is phosphorylated to an S1P receptor agonist, has provided a powerful tool to probe the function of S1P receptors. nih.gov Its use has illuminated the role of S1P signaling in immune cell trafficking and its importance in autoimmune diseases. derpharmachemica.com Furthermore, research on fingolimod has revealed its interactions with other components of the sphingolipid pathway, such as ceramide synthase and sphingomyelinases, highlighting the intricate regulation of this system. derpharmachemica.comnih.gov

The investigation of novel analogs like "this compound" could further deepen our understanding of sphingolipid signaling. The unique structural features of such an analog could lead to:

Selective S1P Receptor Modulation: The modified structure might exhibit different binding affinities for the various S1P receptor subtypes, allowing for more targeted therapeutic interventions.

Interaction with Novel Targets: The 2-hydroxydecanal group could enable interactions with other enzymes or receptors within or outside the sphingolipid pathway, uncovering new signaling crosstalk.

Elucidation of Structure-Activity Relationships: Studying how the specific modifications of novel analogs affect their biological activity will provide valuable insights into the structure-activity relationships of S1P receptor modulators, guiding the design of future therapeutics.

Table 2: Investigated Biological Activities of Fingolimod and its Analogs

| Biological Activity | Key Findings | Potential for Analogs |

| Immunomodulation | Sequesters lymphocytes in lymph nodes via S1P receptor modulation. derpharmachemica.comnih.gov | Analogs may offer improved selectivity and reduced side effects. |

| Antibacterial | Effective against S. aureus and other bacteria; activity can be enhanced through structural modification. acs.orgnih.gov | "this compound" could possess unique antibacterial properties. |

| Neuroprotection | Shows neuroprotective effects in models of neurological diseases. researchgate.net | Analogs could be developed for a wider range of neurodegenerative disorders. |

| Anticancer | Demonstrates potential as an anticancer agent. acs.org | The novel functional groups of new analogs could enhance efficacy. |

| Antiviral | Modulation of sphingolipid pathway suggests potential antiviral applications. mdpi.com | Exploring the antiviral potential of novel fingolimod derivatives is a promising research area. |

Q & A

Q. Methodological Answer :

- 2D/3D Cell Cultures : Used to assess tumor cell survival and apoptosis induction. For example, 3D models mimic tumor microenvironments better than 2D systems, revealing Fingolimod's dose-dependent suppression of TNBC cell viability .

- Orthotopic Graft Models : Human or mouse TNBC cells are implanted into immunocompetent (mouse) or immunodeficient mice (human cells) to study metastasis. Tumor resection is performed to simulate clinical scenarios .

- Apoptosis Assays : Flow cytometry and caspase-3 activation measurements validate Fingolimod's pro-apoptotic effects in vitro and in vivo .

Basic: How does Fingolimod exert neuroprotective effects in neurodegenerative models?

Q. Methodological Answer :

- S1P Receptor Modulation : Fingolimod crosses the blood-brain barrier and binds S1P receptors on neural cells (astrocytes, oligodendrocytes, neurons), promoting neurotrophic factor release (e.g., BDNF) and reducing excitotoxicity .

- Preclinical Models :

Advanced: How can multi-omics data identify Fingolimod's molecular targets in cancer?

Q. Methodological Answer :

- Database Mining :

- Functional Enrichment : KEGG pathways (e.g., cell cycle) and GSEA highlight mechanisms like G0/G1 arrest via CyclinD1/CDK4 downregulation .

Advanced: How do researchers resolve contradictions in Fingolimod’s impact on MS disability progression?

Q. Methodological Answer :

- Post Hoc Stratification : In FREEDOMS II, patients with baseline EDSS >0 showed significant disability reduction (30%), while those with EDSS=0 did not. This highlights the need for subgroup analyses .

- Composite Endpoints : Combine relapse rate, MRI lesion activity, and brain volume loss (e.g., fingolimod reduced brain atrophy by 40% in Phase III trials) to capture multidimensional efficacy .

Basic: What pharmacokinetic properties influence Fingolimod’s clinical dosing?

Q. Methodological Answer :

- Oral Bioavailability : 93%, with a terminal half-life of 6–9 days. Dose adjustments are required for patients with hepatic impairment due to CYP4F2-dependent metabolism .

- Drug-Drug Interactions : CYP inhibitors (e.g., ketoconazole) increase Fingolimod exposure, necessitating therapeutic monitoring .

Advanced: How is PLK1 validated as a key target in Fingolimod’s anticancer activity?

Q. Methodological Answer :

- Functional Studies :

- Clinical Validation : RT-PCR confirmed PLK1 upregulation in HNSC patient samples vs. controls (P<0.05) .

Advanced: What methodologies assess rebound syndrome after Fingolimod discontinuation?

Q. Methodological Answer :

- MRI Monitoring : Post-discontinuation, patients showed median increases of 9 gadolinium-enhancing and 9 T2 lesions over 3–6 months .

- Steroid/Immunotherapy Rescue : High-dose corticosteroids or B-cell depletion (e.g., rituximab) are tested to mitigate rebound severity .

Basic: What endpoints define Phase III trials for Fingolimod in MS?

Q. Methodological Answer :

Advanced: How is mathematical modeling applied to Fingolimod’s mechanism?

Q. Methodological Answer :

- Homodimer-Homodimer Interaction Models : Simulate S1P receptor dimerization to explain rapid signaling responses in immune and neural cells .

- Dose-Response Curves : Predict CNS penetration thresholds for neuroprotection vs. peripheral immunosuppression .

Basic: How is Fingolimod’s teratogenic potential assessed in clinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.